molecular formula C16H16O3S B1359393 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-31-2

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1359393
CAS No.: 898779-31-2
M. Wt: 288.4 g/mol
InChI Key: MXAIVQIIHJSLNN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a 3,5-dimethylbenzoyl group and a 1,3-dioxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Introduction of the 3,5-Dimethylbenzoyl Group: This step can be achieved through Friedel-Crafts acylation, where the thiophene ring is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 1,3-Dioxolan-2-YL Group: The final step involves the reaction of the intermediate compound with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolan-2-yl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 3,5-dimethylbenzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylthiophene: Lacks the 3,5-dimethyl and 1,3-dioxolan-2-yl groups, making it less sterically hindered.

    2-(3,5-Dimethylbenzoyl)thiophene: Similar but lacks the 1,3-dioxolan-2-yl group.

    5-(1,3-Dioxolan-2-yl)thiophene: Lacks the 3,5-dimethylbenzoyl group.

Uniqueness

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the presence of both the 3,5-dimethylbenzoyl and 1,3-dioxolan-2-yl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-10-7-11(2)9-12(8-10)15(17)13-3-4-14(20-13)16-18-5-6-19-16/h3-4,7-9,16H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAIVQIIHJSLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641983
Record name (3,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-31-2
Record name (3,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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